molecular formula C10H11FN4 B13211244 N4-(4-Fluorophenyl)-1-methyl-1H-pyrazole-3,4-diamine

N4-(4-Fluorophenyl)-1-methyl-1H-pyrazole-3,4-diamine

Cat. No.: B13211244
M. Wt: 206.22 g/mol
InChI Key: KSHLLXKYEKIMDY-UHFFFAOYSA-N
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Description

N4-(4-Fluorophenyl)-1-methyl-1H-pyrazole-3,4-diamine is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a pyrazole ring substituted with a fluorophenyl group and a methyl group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(4-Fluorophenyl)-1-methyl-1H-pyrazole-3,4-diamine typically involves multi-step organic synthesis. One common method includes the reaction of 4-fluoroaniline with 1-methyl-1H-pyrazole-3,4-dione under specific conditions to form the desired product. The reaction conditions often involve the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N4-(4-Fluorophenyl)-1-methyl-1H-pyrazole-3,4-diamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nitrating agents, sulfonating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while substitution reactions can produce various substituted derivatives of the original compound.

Scientific Research Applications

N4-(4-Fluorophenyl)-1-methyl-1H-pyrazole-3,4-diamine has several scientific research applications:

Mechanism of Action

The mechanism of action of N4-(4-Fluorophenyl)-1-methyl-1H-pyrazole-3,4-diamine involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

  • N4-(4-Bromophenyl)-1-methyl-1H-pyrazole-3,4-diamine
  • N4-(4-Chlorophenyl)-1-methyl-1H-pyrazole-3,4-diamine
  • N4-(4-Methoxyphenyl)-1-methyl-1H-pyrazole-3,4-diamine

Highlighting Uniqueness

N4-(4-Fluorophenyl)-1-methyl-1H-pyrazole-3,4-diamine is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and reactivity compared to its analogs. This makes it particularly useful in applications requiring specific electronic characteristics and stability .

Properties

Molecular Formula

C10H11FN4

Molecular Weight

206.22 g/mol

IUPAC Name

4-N-(4-fluorophenyl)-1-methylpyrazole-3,4-diamine

InChI

InChI=1S/C10H11FN4/c1-15-6-9(10(12)14-15)13-8-4-2-7(11)3-5-8/h2-6,13H,1H3,(H2,12,14)

InChI Key

KSHLLXKYEKIMDY-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(=N1)N)NC2=CC=C(C=C2)F

Origin of Product

United States

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